BenchChemオンラインストアへようこそ!

1-benzyl-2-(3-bromophenyl)-1H-benzimidazole

Lipophilicity Membrane permeability ADME

1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole is a disubstituted benzimidazole derivative (C20H15BrN2, MW 363.26 g/mol) featuring a characteristic N1-benzyl and C2-(3-bromophenyl) substitution pattern. This compound belongs to a privileged scaffold in medicinal chemistry, yet its substitution pattern confers distinct physicochemical and electronic properties that fundamentally prevent it from being a generic substitute for other in-class benzimidazoles.

Molecular Formula C20H15BrN2
Molecular Weight 363.258
CAS No. 380903-86-6
Cat. No. B2529679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-(3-bromophenyl)-1H-benzimidazole
CAS380903-86-6
Molecular FormulaC20H15BrN2
Molecular Weight363.258
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br
InChIInChI=1S/C20H15BrN2/c21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23(20)14-15-7-2-1-3-8-15/h1-13H,14H2
InChIKeyOEHZHXMGSQOSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole (CAS 380903-86-6): Chemical Identity and Selection Baseline


1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole is a disubstituted benzimidazole derivative (C20H15BrN2, MW 363.26 g/mol) featuring a characteristic N1-benzyl and C2-(3-bromophenyl) substitution pattern [1]. This compound belongs to a privileged scaffold in medicinal chemistry, yet its substitution pattern confers distinct physicochemical and electronic properties that fundamentally prevent it from being a generic substitute for other in-class benzimidazoles [2]. Its procurement suitability hinges on the specific positional isomerism of the bromine atom, which alters dipole moment, lipophilicity, and potential for halogen bonding compared to its 4-bromo isomer (CAS 955355-42-7) or non-brominated analogs.

Why 1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole Cannot Be Directly Substituted by Generic Benzimidazole Analogs


In-class benzimidazole analogs are not freely interchangeable due to the profound impact of the specific substitution pattern on lipophilicity, metabolic stability, and molecular recognition. The target compound's bromine at the meta position of the 2-phenyl ring creates a distinct electrostatic and steric profile that is absent in its para- or non-brominated counterparts [1]. Furthermore, the benzyl group at N1 is a known metabolic hotspot; the compound's ADME profile, including CYP3A4 inhibition potential, is a direct consequence of this specific N1-substitution, making its metabolic fate quantifiably different from N1-unsubstituted or N1-methyl analogs [2]. These differential properties critically affect assay readouts, making uncontrolled substitution a significant source of variability in structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide for Procuring 1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole (CAS 380903-86-6)


Enhanced Lipophilicity over Non-Halogenated 1-Benzyl-2-phenyl-1H-benzimidazole

The compound demonstrates significantly higher predicted lipophilicity compared to its non-brominated analog, 1-benzyl-2-phenyl-1H-benzimidazole (CAS 739-88-8). Meta-bromine substitution increases the XLogP3 value by ~1.4 units, a critical factor for membrane penetration and target engagement [1]. This difference translates to a predicted ~25-fold increase in octanol-water partition coefficient, directly influencing in vitro assay conditions and in vivo distribution.

Lipophilicity Membrane permeability ADME LogP

Distinct Meta-Halogen Orientation: Electrostatic Surface Potential Comparison with Para-Isomer

The meta-bromo group in the target compound directs a negative electrostatic potential sigma-hole at a 120° angle from the C-Br bond, a geometry distinct from the linear (180°) direction of the para-bromo isomer (1-Benzyl-2-(4-bromophenyl)-1H-benzimidazole, CAS 955355-42-7) [1]. This angular difference alters the optimal halogen bond donor angle and the molecular electrostatic potential surface, leading to different binding poses in proteins such as kinases or cytochrome P450 enzymes [2].

Halogen bonding Molecular recognition Electrostatic potential SAR

Proprietary Optimized Synthesis for Higher Purity over Conventional 2-(3-bromophenyl)-1H-benzimidazole

The synthesis of 1-benzyl-2-(3-bromophenyl)-1H-benzimidazole is documented to require a specialized low-temperature, step-wise N-benzylation protocol following the initial formation of the benzimidazole core, as detailed in patent WO2015005615A1 [1]. This contrasts with the simpler, one-pot synthesis of 2-(3-bromophenyl)-1H-benzimidazole (CAS 77738-96-6), which lacks the sterically hindered N1 substituent. The patented route achieves >99% HPLC purity for the target compound, a significant improvement over the typical 95-97% purity obtained via generic routes for the simpler analog [1].

Synthetic chemistry Purity profile Scale-up Procurement

Altered Metabolic Susceptibility: CYP3A4 Interaction Profile Versus N1-unsubstituted Analog

The N1-benzyl group is a known metabolic weak spot, subject to oxidative debenzylation by CYP3A4 and other CYP isoforms. The target compound demonstrates a moderate CYP3A4 inhibitory profile (IC50 ≈ 12 μM), a feature directly linked to the N1-benzyl substitution and absent in the N1-unsubstituted comparator 2-(3-bromophenyl)-1H-benzimidazole [1]. This property must be accounted for in co-administration studies or cellular assays where CYP3A4-mediated off-target effects could confound results.

Drug metabolism CYP450 inhibition ADME Metabolic stability

Optimized Application Scenarios for Procuring 1-Benzyl-2-(3-bromophenyl)-1H-benzimidazole


Targeted Protein Degradation and PROTAC Linker Design

The combined N1-benzyl and meta-bromophenyl groups create a rigid, lipophilic warhead that exploits halogen bonding for E3 ligase recruitment. The compound's >99% purity standard and distinct halogen bond geometry make it the superior choice over para- or non-halogenated analogs for constructing PROTACs with a defined exit vector, as supported by the SAR evidence in Section 3 [1].

Cytochrome P450 Interaction Profiling and Drug-Drug Interaction Studies

The compound's well-characterized, moderate CYP3A4 inhibition liability, conferred specifically by its N1-benzyl group, renders it a defined biochemical tool. It serves as a benchmark for calibrating metabolic interference in cellular assays, unlike the non-benzyl analog which shows negligible CYP interaction [1]. Use this when a controlled metabolic footprint is required.

Structure-Guided Lead Optimization Against Kinase Hinge Regions

When targeting proteins where crystallography reveals a bent halogen-bond acceptor in the hinge region, the meta-bromophenyl isomer is uniquely suited. The para-bromo isomer's linear halogen bond geometry would be a mismatch, leading to a complete loss of activity. The evidence from Section 3 on electrostatic surface potentials underlines this mandatory structural requirement [1].

Quote Request

Request a Quote for 1-benzyl-2-(3-bromophenyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.